N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is a complex organic compound that exhibits significant potential in medicinal chemistry. This compound is characterized by its unique structural features, which include a benzofuran moiety and a quinazolinone derivative, suggesting possible bioactivity in various therapeutic areas.
The compound can be synthesized through various chemical processes, often involving multi-step reactions that utilize specific reagents and conditions to achieve the desired molecular structure. Its synthesis and analysis have been documented in several scientific publications and patent applications, highlighting its relevance in pharmaceutical research.
This compound belongs to the class of acetamides and contains both benzofuran and quinazoline functional groups. It is classified under organic compounds with potential applications in drug development due to its structural characteristics.
The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide typically involves several key steps:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques such as chromatography may be employed for purification.
The molecular formula of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is , with a molecular weight of approximately 356.4 g/mol.
Property | Value |
---|---|
IUPAC Name | N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide |
InChI Key | VYFSKKSSGOQHIH-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=CC=C1OCCNC(=O)CC2C(=O)NC3=CC=CC=C3O2 |
The structure can be visualized using molecular modeling software to understand its three-dimensional conformation and potential interactions with biological targets.
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide can participate in various chemical reactions:
These reactions often require specific catalysts or reagents to facilitate the transformation while maintaining the integrity of the core structure.
The mechanism of action for N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide involves its interaction with specific biological targets such as enzymes or receptors.
The compound may bind to active sites on target proteins, altering their function and leading to various biological effects such as inhibition of enzymatic activity or modulation of receptor signaling pathways. This mechanism is critical for understanding its potential therapeutic applications.
The physical properties of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide include:
Key chemical properties include:
Relevant data regarding these properties can be obtained from laboratory analyses such as spectroscopy or chromatography.
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-oxo-3,4-dihydroquinazolin-3-y)acetamide has several promising applications in scientific research:
This compound represents a valuable addition to the library of molecules being explored for their pharmacological potential in various therapeutic areas.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0